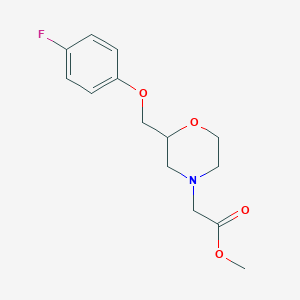
Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate: is a versatile chemical compound with the molecular formula C14H18FNO4 and CAS number 1706454-02-5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of 4-fluorophenol with formaldehyde and morpholine, followed by esterification with methyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- Methyl (2-fluorophenoxy)acetate
- Methyl 2-(4-formylphenoxy)acetate
Uniqueness: Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate stands out due to its unique combination of a morpholine ring and a fluorophenoxy group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a morpholine ring, which enhances its solubility and bioavailability, alongside a 4-fluorophenoxy group that plays a crucial role in its biological interactions. The general structure can be represented as follows:
This compound interacts with various molecular targets, primarily through enzyme inhibition and receptor modulation. The presence of the morpholine ring allows for enhanced interaction with biological macromolecules, potentially influencing pathways related to neurotransmitter reuptake and inflammatory responses.
Key Mechanisms:
- Inhibition of Acetylcholinesterase : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
- Serotonin and Norepinephrine Reuptake Inhibition : The compound's structural analogs have been investigated for their ability to inhibit monoamine transporters, suggesting potential applications in mood disorders .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Analogous molecules have demonstrated cytotoxic effects against multiple cancer cell lines, indicating that the fluorophenoxy group may enhance selective toxicity towards malignant cells .
Case Studies
- Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of similar compounds, several derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
- Neuroprotective Effects : A related compound was shown to inhibit acetylcholinesterase more potently than galanthamine, highlighting the potential neuroprotective effects of morpholine-containing derivatives .
- Anti-inflammatory Activity : Compounds derived from morpholine structures have been documented to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties that could be leveraged for therapeutic use .
Comparative Analysis
Properties
Molecular Formula |
C14H18FNO4 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
methyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |
InChI Key |
YLVQIWPRPYRBLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















